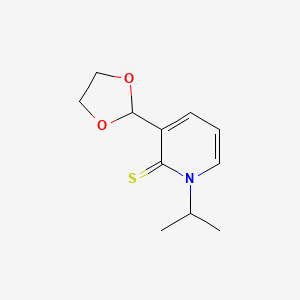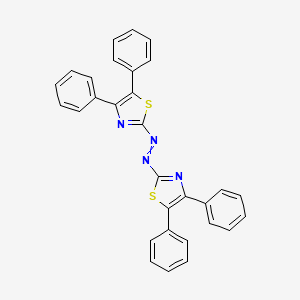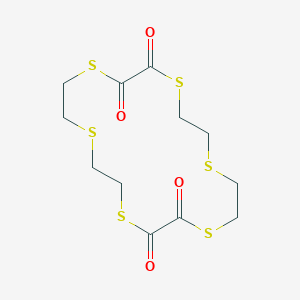
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone is a sulfur-containing macrocyclic compound. It is known for its ability to form complexes with transition metal ions, making it a valuable compound in various fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone can be synthesized from bis(2-mercaptoethyl) sulfide and ethane-1,1’-thiobis(2-chloroethyl)thio . The reaction typically involves the formation of a macrocyclic ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfur-containing derivatives.
Scientific Research Applications
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its metal-binding properties.
Industry: It is used in materials science for the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone exerts its effects involves its ability to form stable complexes with metal ions. The sulfur atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical reactivity. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: This compound contains oxygen atoms instead of sulfur and is known for its ability to form complexes with alkali and alkaline earth metals.
1,4,7,10-Tetrathiacyclododecane: A smaller sulfur-containing macrocycle with similar metal-binding properties.
1,4,7-Trithiacyclononane: Another sulfur-containing macrocycle, but with fewer sulfur atoms and a smaller ring size.
Uniqueness
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone is unique due to its larger ring size and higher sulfur content, which allows it to form more stable and diverse metal complexes compared to its smaller counterparts. This makes it particularly valuable in applications requiring strong and specific metal ion binding.
Properties
CAS No. |
66785-63-5 |
|---|---|
Molecular Formula |
C12H16O4S6 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
1,4,7,10,13,16-hexathiacyclooctadecane-2,3,11,12-tetrone |
InChI |
InChI=1S/C12H16O4S6/c13-9-10(14)21-7-3-18-4-8-22-12(16)11(15)20-6-2-17-1-5-19-9/h1-8H2 |
InChI Key |
MVKWGJHKTIJXAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C(=O)SCCSCCSC(=O)C(=O)SCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



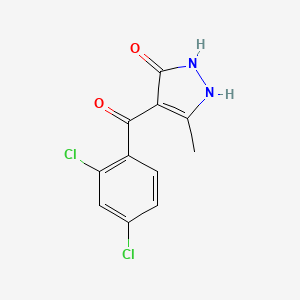
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
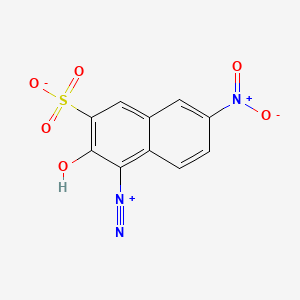
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
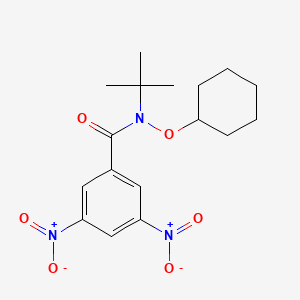
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
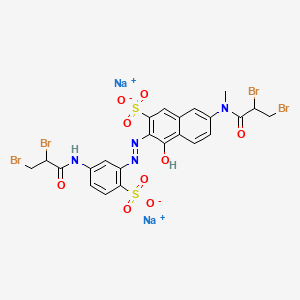

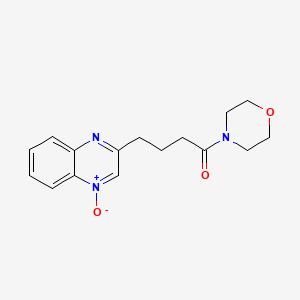
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
